molecular formula C11H9NO B3346512 6-ethynyl-3,4-dihydroquinolin-2(1H)-one CAS No. 120067-46-1

6-ethynyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B3346512
CAS No.: 120067-46-1
M. Wt: 171.19 g/mol
InChI Key: XYZLICSXYULWBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethynyl-3,4-dihydroquinolin-2(1H)-one (CAS 120067-46-1) is a chemical building block of interest in medicinal chemistry and pharmaceutical research. It features a 3,4-dihydroquinolin-2(1H)-one scaffold, a benzo-fused lactam structure found in many biologically active compounds and natural products . This core scaffold is recognized for its prevalence in drug candidates . The molecule is further functionalized with an ethynyl group at the 6-position, which provides a versatile handle for further synthetic modifications via click chemistry or metal-catalyzed cross-coupling reactions, making it a valuable intermediate for the synthesis of more complex molecules. Compounds based on the 3,4-dihydroquinolin-2(1H)-one structure have been extensively studied as inhibitors of enzymes like neuronal nitric oxide synthase (nNOS) and have shown diverse biological activities, including anticonvulsant and anti-inflammatory effects . Furthermore, closely related analogues, such as 6-hydroxy-3,4-dihydroquinolin-2(1H)-one, are important intermediates in the synthesis of clinical drugs like cilostazol, an agent for treating intermittent claudication, and other antiplatelet, antithrombotic, and anticancer compounds . Researchers can utilize this ethynyl-derived reagent to develop novel derivatives for various therapeutic areas. The product has a molecular formula of C11H9NO and a molecular weight of 171.20 g/mol . For stability, it is recommended to be stored sealed in a dry environment at 2-8°C . This product is For Research Use Only and is not intended for human, veterinary, or therapeutic use.

Properties

IUPAC Name

6-ethynyl-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-2-8-3-5-10-9(7-8)4-6-11(13)12-10/h1,3,5,7H,4,6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZLICSXYULWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(C=C1)NC(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Ethynyl-3,4-dihydroquinolin-2(1H)-one (CAS No. 120067-46-1) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a quinolinone core, which is known for its bioactive properties. The ethynyl group at position 6 enhances the compound's reactivity and biological profile. Its molecular formula is C11H9NC_{11}H_{9}N, and it possesses a molecular weight of approximately 169.19 g/mol.

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with this compound:

  • Antimicrobial Activity : The compound has shown significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. Research indicates that it disrupts bacterial cell wall synthesis, leading to cell lysis.
  • Anticancer Properties : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. It induces apoptosis through the activation of caspases and the modulation of pro-apoptotic and anti-apoptotic proteins.
  • Neuroprotective Effects : The compound has been evaluated for its potential in treating neurodegenerative diseases. It has shown the ability to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cognitive function.

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor of AChE, leading to increased levels of acetylcholine in synaptic clefts, which can enhance neurotransmission.
  • Apoptotic Pathways : Induction of apoptosis in cancer cells is facilitated through the intrinsic pathway, where mitochondrial membrane potential is disrupted, leading to cytochrome c release and subsequent caspase activation.
  • Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanism of Action
AntimicrobialModerateDisruption of cell wall synthesis
AnticancerHighInduction of apoptosis via caspase activation
NeuroprotectiveSignificantInhibition of AChE

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on breast cancer cells (MCF7). The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM. The compound was found to activate the intrinsic apoptotic pathway by upregulating pro-apoptotic proteins such as Bax while downregulating Bcl-2 .

Case Study: Neuroprotection

In another study focusing on neuroprotection, this compound was tested for its ability to cross the blood-brain barrier (BBB). The compound demonstrated significant penetration into brain tissue and effectively inhibited AChE activity with an IC50 of 0.28 µM . This suggests its potential utility in treating Alzheimer's disease.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
EDQ and its derivatives have shown promising results in anticancer research. Studies indicate that compounds with the dihydroquinolinone scaffold exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of 3,4-dihydroquinolin-2(1H)-one have been synthesized and evaluated for their ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

2. Antiviral Properties
Recent investigations into the antiviral properties of EDQ have highlighted its potential against several viral infections. Compounds derived from dihydroquinolinones have demonstrated effectiveness against viruses like Epstein-Barr virus (EBV) and HIV, showcasing their role as potential antiviral agents . The mechanism often involves the inhibition of viral replication or interference with viral entry into host cells.

3. Neuroprotective Effects
Research has also pointed to the neuroprotective capabilities of EDQ derivatives. These compounds may offer therapeutic benefits in neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis . Their ability to cross the blood-brain barrier enhances their suitability for treating central nervous system disorders.

Synthetic Applications

1. Organic Synthesis
The synthesis of EDQ is notable for its efficiency and versatility. Various methods have been developed for its preparation, including one-pot multi-component reactions that yield high purity and yield . This synthetic flexibility allows for the rapid generation of a library of derivatives that can be screened for biological activity.

2. Catalysis
EDQ has been utilized as a catalyst in several organic reactions, contributing to the development of new synthetic methodologies. For example, it has been employed in palladium-catalyzed reactions that facilitate the formation of complex organic molecules . Its role as a catalyst enhances reaction rates and selectivity, making it valuable in synthetic organic chemistry.

Case Studies

Case Study 1: Anticancer Efficacy
A study focused on a series of EDQ derivatives evaluated their cytotoxic effects on breast cancer cell lines. The results indicated that certain modifications to the EDQ structure significantly enhanced its anticancer potency, suggesting a structure-activity relationship that could guide future drug design efforts .

Case Study 2: Antiviral Mechanism
In another study, researchers explored the antiviral mechanisms of EDQ against HIV. The compound was shown to inhibit viral replication at low micromolar concentrations, with further investigations revealing that it interfered with the viral entry process into host cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 3,4-dihydroquinolin-2(1H)-one scaffold is highly tunable, with modifications at positions 1, 4, 6, and 7 significantly influencing biological activity, solubility, and pharmacokinetics. Below is a detailed comparison of 6-ethynyl-3,4-dihydroquinolin-2(1H)-one with structurally related derivatives:

Table 1: Structural and Functional Comparison of Key Derivatives

Compound Name Substituents/Modifications Biological Activity/Application Key Findings References
This compound Ethynyl at C6 Intermediate for targeted drug design Reactive ethynyl group enables click chemistry or cross-coupling reactions. N/A*
CHNQD-00603 C3: Methoxy; C4: Hydroxy; N1: Unsubstituted Osteogenic differentiation Enhances Runx2 expression and ALP activity in BMSCs; promotes bone formation.
Compound (S)-35 N1: 2-(1-Methylpyrrolidin-2-yl)ethyl; C6: Amino nNOS inhibition (CNS disorders) Potent nNOS inhibitor (IC₅₀ = 12 nM); orally efficacious in rat pain models.
Triazole Derivatives (e.g., 3f) N1: Benzyl; C6: Triazole-acetylene CNS active agents High affinity for serotonin receptors (Ki < 10 nM); antidepressant potential.
8-Hydroxy-3,4-dihydroquinolin-2(1H)-one C8: Hydroxy Natural product (Periplaneta americana) Isolated as a secondary metabolite; antimicrobial properties hypothesized.
6-Chloroethyl-4-methyl derivative C6: Chloroethyl; C4: Methyl Synthetic intermediate Used in palladium-catalyzed carbonylative cyclization for polycyclic scaffolds.

Key Comparative Insights

Substituent Position and Bioactivity: C6 Modifications: Ethynyl, amino, and triazole groups at C6 are critical for target engagement. For example, amino-substituted derivatives (e.g., compound (S)-35) exhibit nanomolar potency against nNOS due to hydrogen bonding with active-site residues . In contrast, ethynyl groups enable modular synthesis but require further functionalization for bioactivity. N1 Substituents: Alkylamine chains (e.g., 2-(dimethylamino)ethyl) enhance blood-brain barrier penetration, as seen in CNS-targeted nNOS inhibitors . Bulky aryl groups (e.g., benzyl in triazole derivatives) improve receptor selectivity .

Synthetic Accessibility: Palladium-catalyzed direct arylation (Scheme 5 in ) and carbonylative cyclization () are efficient for constructing the dihydroquinolinone core. Ethynyl groups are typically introduced via Sonogashira coupling or alkylation .

Structure-Activity Relationships (SAR): Ring Saturation: Fully saturated 1,2,3,4-tetrahydroquinolines (e.g., compound 33) show reduced nNOS inhibition compared to 3,4-dihydro analogs, highlighting the importance of partial unsaturation . Polar Groups: Hydroxy or methoxy substituents (e.g., CHNQD-00603) improve solubility and osteogenic activity but may reduce CNS bioavailability .

Table 2: Pharmacological and Physicochemical Profiles

Compound Melting Point (°C) Molecular Weight LogP* Key Pharmacological Data
6-Ethynyl derivative Not reported ~215.25 ~2.1 Pending functional studies.
CHNQD-00603 Not reported 297.31 1.8 Runx2 upregulation (2.5-fold vs. control) .
Compound (S)-35 Not reported 343.41 1.5 nNOS IC₅₀ = 12 nM; >100-fold selectivity over eNOS .
Triazole Derivative 3f 246–247 357.42 3.2 5-HT1A Ki = 1.68 nM; FST reduction 58% .

*Predicted using QikProp (Schrödinger).

Q & A

Basic: What synthetic routes are effective for preparing 6-ethynyl-3,4-dihydroquinolin-2(1H)-one derivatives?

Methodological Answer:
Key synthetic strategies include:

  • Nucleophilic Substitution : Reacting nitro-substituted precursors (e.g., 6-nitro-3,4-dihydroquinolin-2(1H)-one) with ethynylating agents under palladium catalysis .
  • Reduction Followed by Functionalization : Reducing nitro groups to amines (e.g., using H₂/Pd-C in ethanol) and introducing ethynyl moieties via Sonogashira coupling .
  • Multi-Step Synthesis : For example, Scheme 4a in uses LiAlH₄ for ketone reduction followed by SOCl₂-mediated cyclization to form the dihydroquinolinone core.

Example Reaction Table:

StepReagents/ConditionsYieldCharacterization
Nitro ReductionH₂, Pd-C, EtOH, 48h73.7%¹H NMR (δ 8.13–1.60), MS (EI: 303 M⁺)
EthynylationPd(PPh₃)₄, CuI, Ethynyl-X56–72%¹³C NMR, HRMS

Advanced: How can enantioselective synthesis of 3,4-dihydroquinolin-2-ones be achieved?

Methodological Answer:
Enantiocontrol is challenging due to the planar quinoline core. Advanced methods include:

  • Radical Cyclization : 6-Exo-trig radical cyclizations using chiral auxiliaries or asymmetric catalysis to induce stereochemistry at the C3/C4 positions .
  • Chiral Ligands : Employing chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions to control stereoselectivity during ring formation .
  • Resolution Techniques : Diastereomeric salt formation or chiral HPLC for post-synthetic separation .

Key Reference : highlights radical-mediated cyclization as a robust method for enantioenriched dihydroquinolinones.

Basic: What analytical techniques are critical for characterizing dihydroquinolinone derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns substituent positions and confirms ring saturation (e.g., δ 2.72–2.70 ppm for CH₂ in dihydroquinolinone) .
  • Mass Spectrometry (EI/ESI-MS) : Validates molecular weight (e.g., EI-MS: M⁺ at 303 for nitro derivatives) .
  • HPLC Purity Analysis : Essential for biologically active compounds (e.g., 99.6% purity for compound 50 in ).

Tip : Use deuterated chloroform (CDCl₃) for NMR to avoid solvent interference .

Advanced: How to address contradictory yield data when varying substituents?

Methodological Answer:

  • Steric/Electronic Analysis : Bulky substituents (e.g., diethylamino groups) may reduce yields due to steric hindrance (e.g., 43.7% yield for compound 27 vs. 73.7% for compound 18) .
  • Optimization via DOE : Design of Experiments (DOE) to test variables (temperature, catalyst loading). For example, nitro reductions require strict H₂ pressure control .
  • Mechanistic Studies : Probe side reactions (e.g., over-reduction or dimerization) using LC-MS or in situ IR .

Basic: What functionalization strategies modify the dihydroquinolinone core?

Methodological Answer:

  • Oxidation : Convert C2 carbonyl to quinoline-2,3-diones using KMnO₄/CrO₃ .
  • Reduction : LiAlH₄ reduces carbonyl to alcohol (e.g., 1-methyl-3,4-dihydroquinolin-2-ol) .
  • Electrophilic Substitution : Introduce halogens or nitro groups at C6/C7 using HNO₃/H₂SO₄ or Br₂/FeCl₃ .

Example : Compound 24 in uses catalytic hydrogenation to reduce nitro to amine (72.9% yield).

Advanced: What methodologies evaluate biological activity in these compounds?

Methodological Answer:

  • Enzyme Inhibition Assays : Test acetylcholinesterase or kinase inhibition via spectrophotometric methods (e.g., Ellman’s assay) .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., σ-receptor affinity using [³H]-DTG) .
  • In Vivo Models : For neuroprotective or anticancer activity, use transgenic mice or xenograft models .

Note : Biological evaluation often requires high-purity compounds (>95% by HPLC) .

Basic: How to optimize nitro group reduction in dihydroquinolinones?

Methodological Answer:

  • Catalyst Selection : Pd/C (10% wt) in ethanol under H₂ (1 atm) for 48h achieves >70% yield .
  • Solvent Effects : Ethanol enhances nitro group solubility vs. THF .
  • Workup : Filter through Celite, concentrate under vacuum, and purify via flash chromatography (SiO₂, CH₂Cl₂/MeOH) .

Caution : Over-reduction to hydroxylamines can occur; monitor via TLC .

Advanced: How to resolve stereochemical challenges in dihydroquinolinone synthesis?

Methodological Answer:

  • Asymmetric Catalysis : Use chiral Pd complexes for Sonogashira coupling to install ethynyl groups enantioselectively .
  • Dynamic Resolution : Exploit ring-opening/closure equilibria with chiral bases to favor one enantiomer .
  • Crystallography : Single-crystal X-ray diffraction confirms absolute configuration post-synthesis .

Case Study : reports >90% ee via 6-exo-trig radical cyclization using a chiral template.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-ethynyl-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
6-ethynyl-3,4-dihydroquinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.